Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)-
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Overview
Description
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- is a chiral compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes a benzene ring, a propanoic acid moiety, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The chiral nature of the compound requires the use of enantioselective catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, ®-
- Benzenepropanoic acid, β-amino-3-phenoxy-, methyl ester, (βR)-
Uniqueness
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its ®-enantiomer. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications .
Properties
CAS No. |
460039-77-4 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1 |
InChI Key |
IFZLRWILMORZCV-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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